molecular formula C5H12O4 B120706 Tetramethoxymethane CAS No. 1850-14-2

Tetramethoxymethane

Cat. No. B120706
CAS RN: 1850-14-2
M. Wt: 136.15 g/mol
InChI Key: AHJWSRRHTXRLAQ-UHFFFAOYSA-N
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Description

Tetramethoxymethane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various tetra-substituted methane derivatives, which can provide insight into the chemical behavior and properties of tetramethoxymethane by analogy. These derivatives include tetraphenylmethane-based compounds, tetrapyridylmethane, and tetraarylmethanes, which are used in the synthesis of molecular materials for light-emitting devices, network structures, and as building blocks for constructing complex molecular frameworks .

Synthesis Analysis

The synthesis of tetra-substituted methanes is a topic of interest in several papers. For example, tetraphenylmethane derivatives have been synthesized using improved standard procedures, and their structures have been confirmed by X-ray structure analysis . Similarly, tetrakis(4-pyridyl)methane was synthesized from tris(4-pyridyl)methane and 4-chloropyridine, and its silver(I) complex was studied for its diamondoid network structure . These methods of synthesis, involving nucleophilic aromatic substitution and the use of halogenated precursors, could potentially be applied to the synthesis of tetramethoxymethane.

Molecular Structure Analysis

The molecular structure of tetra-substituted methanes is crucial for their properties and applications. For instance, the electron diffraction study of tetramethoxysilane, a related compound, showed that it has S4 symmetry and different central and peripheral C-O bond lengths, which is consistent with the anomeric effect . This information can be extrapolated to suggest that tetramethoxymethane may also exhibit a similar symmetry and bond length differentiation due to similar electronic effects.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of tetramethoxymethane, but they do mention the reactivity of related compounds. For example, tetrabromomethane is highlighted for its versatility as a catalyst, mediator, and reagent in organic synthesis, which suggests that tetramethoxymethane could also participate in various chemical reactions due to the presence of methoxy groups that may influence its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra-substituted methanes are diverse and depend on their molecular structure. The tetraphenylmethane-based compounds, for instance, exhibit high onset glass transition temperatures and crystallize well above 200 °C, indicating their thermal stability . These properties are important for their application in light-emitting devices. While the exact properties of tetramethoxymethane are not discussed, it can be inferred that its physical and chemical properties would be influenced by the electron-donating methoxy groups, potentially affecting its polarity, boiling point, and solubility.

Scientific Research Applications

Molecular Structure and Symmetry

Tetramethoxymethane (TMM) has been studied for its molecular structure in the gas phase. It exhibits S4 symmetry, with distinct central and peripheral C-O bond lengths. This structure is consistent with the anomeric effect, a phenomenon in chemistry where a substituent affects the properties of a nearby atom's electrons. Such insights are crucial for understanding the behavior of TMM at the molecular level (Boonstra et al., 1974).

Vibrational Spectra and Rotamers

Research has also focused on the vibrational spectra of TMM. In its liquid state, TMM contains two rotamers (isomers that differ in the rotation of a part of the molecule), indicating its dynamic nature and potential for various applications. The S4 form of TMM is found to be more stable than the D2d form in the liquid state, a factor that could influence its behavior in different environments (Ypenburg & Gerding, 1972).

Novel Synthetic Applications

TMM has been used in novel synthetic pathways. For instance, its derivative was employed in the synthesis of calixarene derivatives, showcasing TMM's potential as a precursor in complex organic syntheses (Sawada et al., 2006).

Solvent and Reagent Properties

TMM-related compounds like Diethoxymethane (DEM) have been recognized for their versatility in organic synthesis. DEM, closely related to TMM, serves as a solvent and reagent, highlighting the potential applications of TMM in similar roles. Such compounds can be used for various chemical reactions, including as a replacement for more traditional solvents (Boaz & Venepalli, 2001).

Safety And Hazards

Tetramethoxymethane is highly flammable and may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tetramethoxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-6-5(7-2,8-3)9-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWSRRHTXRLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171695
Record name Tetramethyl orthocarbonate
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetramethoxymethane

CAS RN

1850-14-2
Record name Tetramethyl orthocarbonate
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Record name Tetramethyl orthocarbonate
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Record name 1850-14-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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